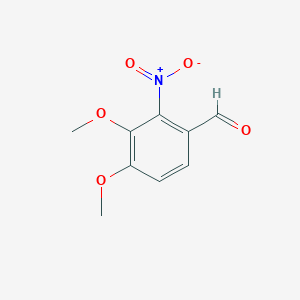

3,4-二甲氧基-2-硝基苯甲醛

描述

The compound of interest, 3,4-Dimethoxy-2-nitrobenzaldehyde, is related to various nitrobenzaldehyde derivatives that have been synthesized and studied for their chemical properties and reactivity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and analyzed. For instance, the synthesis of related compounds such as 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene and 2-hydroxy-3-iodo-5-nitrobenzaldehyde involves condensation reactions and the study of their molecular interactions .

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dimethoxy-2-nitrobenzaldehyde often involves multi-step processes including condensation, catalytic reduction, diazotization, and nucleophilic substitution . For example, the synthesis of 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene was achieved through the condensation of 2,3-dimethoxybenzaldehyde with nitromethane using microwave irradiation, which is a solvent-free method . This suggests that the synthesis of 3,4-Dimethoxy-2-nitrobenzaldehyde could potentially be carried out using similar techniques.

Molecular Structure Analysis

The molecular structure of compounds in the nitrobenzaldehyde family is characterized by the presence of nitro groups and other substituents on the benzene ring. The dihedral angle between the mean planes of the benzene ring and the substituent groups, such as the nitroalkenyl group in 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, is a critical parameter that can influence the compound's reactivity and interactions . The presence of methoxy groups can also affect the electronic distribution within the molecule, potentially impacting its reactivity.

Chemical Reactions Analysis

The photoinduced conversion of nitrobenzaldehyde derivatives into nitroso compounds has been studied, revealing that the presence of dimethoxy groups can influence the absorption spectra and the formation of triplet states with charge transfer (CT) character . This indicates that the chemical reactivity of 3,4-Dimethoxy-2-nitrobenzaldehyde under light irradiation could also lead to the formation of nitroso derivatives, which is an important consideration for potential applications in photochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their molecular structure, including the type and position of substituents on the benzene ring. For instance, the presence of iodo and nitro substituents can lead to the formation of specific interactions such as iodo-nitro interactions and aromatic pi-pi stacking, which can dictate the compound's aggregation behavior and solubility . Similarly, the dimethoxy groups in 3,4-Dimethoxy-2-nitrobenzaldehyde are likely to affect its solubility, melting point, and other physical properties, as well as its ability to form hydrogen bonds and other non-covalent interactions.

科学研究应用

硝基吲哚和芪类化合物的合成

3,4-二甲氧基-2-硝基苯甲醛已用于合成各种化合物。例如,它在将邻硝基苯甲醛转化为 2-硝基吲哚中发挥作用,这是桑德伯格吲哚合成中不可或缺的过程 (Pelkey & Gribble, 1997)。此外,这种化学物质已用于合成白藜芦醇类似物,即具有潜在生物活性的化合物,通过一系列反应包括缩合、催化还原和亲核取代 (Zhang Xi-quan, 2007)。

金属配合物的形成

另一个应用涉及使用 3,4-二甲氧基苯甲醛腙合成和光学研究金属配合物 (Mekkey, Mal, & Kadhim, 2020)。这些配合物由 Cr(III)、Fe(III)、Co(II) 和 Ni(II) 等金属形成,表现出特定的光学吸收特性,使其在材料科学等领域引起兴趣。

光化学研究

该化合物已参与光化学研究,特别是研究二甲氧基对 2-硝基苄醇和醛光转化为亚硝基衍生物的影响 (Görner, 2005)。这项研究增强了对硝基苄基化合物的な光化学性质的理解,该性质可应用于各个科学领域。

腙的合成

它还用于通过与芳基肼盐酸盐的缩合反应合成新的腙。此过程涉及多个步骤,包括酯化、硝化、水解和甲基化 (Luong Truong Minh & Hoa Nguyen Thi My, 2021)。这些腙的开发对进一步的化学合成和在药物开发中的潜在应用具有影响。

安全和危害

3,4-Dimethoxy-2-nitrobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity and skin irritation . The safety data sheet advises against breathing in mist, gas, or vapors of the compound and recommends wearing protective gloves and ensuring adequate ventilation .

属性

IUPAC Name |

3,4-dimethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXOKHNXAGVMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944632 | |

| Record name | 3,4-Dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-2-nitrobenzaldehyde | |

CAS RN |

22027-96-9, 55149-84-3 | |

| Record name | Nitroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-2-NITROBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)